

# Spectral Data Analysis of 2-Bromo-4-methoxypyridin-3-amine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-4-methoxypyridin-3-amine

Cat. No.: B034232

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **2-Bromo-4-methoxypyridin-3-amine** (CAS No: 109613-97-0). Due to the limited availability of publicly accessible, comprehensive experimental spectra for this specific compound, this guide combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data derived from analogous compounds. This document is intended to serve as a valuable resource for the characterization and quality control of this important chemical intermediate.

## Spectroscopic Data Summary

The following tables summarize the key spectral data for **2-Bromo-4-methoxypyridin-3-amine**.

### Table 1: Mass Spectrometry (MS) Data

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Mass Analyzed	[M+H] <sup>+</sup>
Experimental m/z	203.09
Predicted m/z	202.98146
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub> O
Molecular Weight	203.04 g/mol

**Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~7.7 - 7.9	Doublet (d)	~5.5 - 6.0
H-5	~6.3 - 6.5	Doublet (d)	~5.5 - 6.0
-NH <sub>2</sub>	~4.5 - 5.5 (broad)	Singlet (s)	N/A
-OCH <sub>3</sub>	~3.9 - 4.1	Singlet (s)	N/A

Note: Predictions are based on the analysis of structurally similar substituted pyridines. Actual chemical shifts and coupling constants may vary.

**Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-4	~155 - 158
C-2	~145 - 148
C-6	~140 - 143
C-3	~115 - 118
C-5	~100 - 103
-OCH <sub>3</sub>	~55 - 58

Note: Predictions are based on the analysis of structurally similar substituted pyridines. Actual chemical shifts may vary.

**Table 4: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity
3450 - 3300	N-H Stretch (asymmetric & symmetric)	Medium
3000 - 2850	C-H Stretch (aromatic & aliphatic)	Medium-Weak
1620 - 1580	N-H Bend (scissoring)	Strong
1580 - 1450	C=C and C=N Stretch (ring)	Strong
1250 - 1200	C-O Stretch (aryl ether)	Strong
1100 - 1000	C-N Stretch	Medium
~600	C-Br Stretch	Medium-Weak

Note: Predictions are based on typical vibrational frequencies for the functional groups present in the molecule.

## Experimental Protocols

The following are representative protocols for the acquisition of spectral data for a solid sample such as **2-Bromo-4-methoxypyridin-3-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to elucidate the molecular structure.

Materials & Equipment:

- **2-Bromo-4-methoxypyridin-3-amine** sample
- Deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- 400 MHz NMR Spectrometer

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of  $\text{CDCl}_3$  containing 0.03% (v/v) TMS in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Insert the sample into the spectrometer.
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm, a pulse angle of 30 degrees, and a relaxation delay of 1-2 seconds are typical starting parameters.
- $^{13}\text{C}$  NMR Acquisition:
  - Following  $^1\text{H}$  NMR, switch the spectrometer to the  $^{13}\text{C}$  channel.

- Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A spectral width of around 220 ppm is generally sufficient. A larger number of scans will be required compared to the  $^1\text{H}$  spectrum to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the elemental composition.

Materials & Equipment:

- **2-Bromo-4-methoxypyridin-3-amine** sample
- LC-MS grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
- Autosampler vials
- Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (~1 mg) in 1 mL of the chosen solvent. Further dilute this stock solution to a final concentration of approximately 1-10  $\mu\text{g/mL}$ .
- Infusion: The prepared solution can be directly infused into the ESI source via a syringe pump for a continuous signal.
- MS Acquisition:
  - Operate the mass spectrometer in positive ion mode to detect the protonated molecule  $[\text{M}+\text{H}]^+$ .

- Set the mass range to scan from  $m/z$  50 to 500.
- Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to maximize the signal intensity of the ion of interest.
- Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule. The isotopic pattern for bromine ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) should be visible for all bromine-containing ions.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

- **2-Bromo-4-methoxypyridin-3-amine** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- Fourier-Transform Infrared (FT-IR) Spectrometer

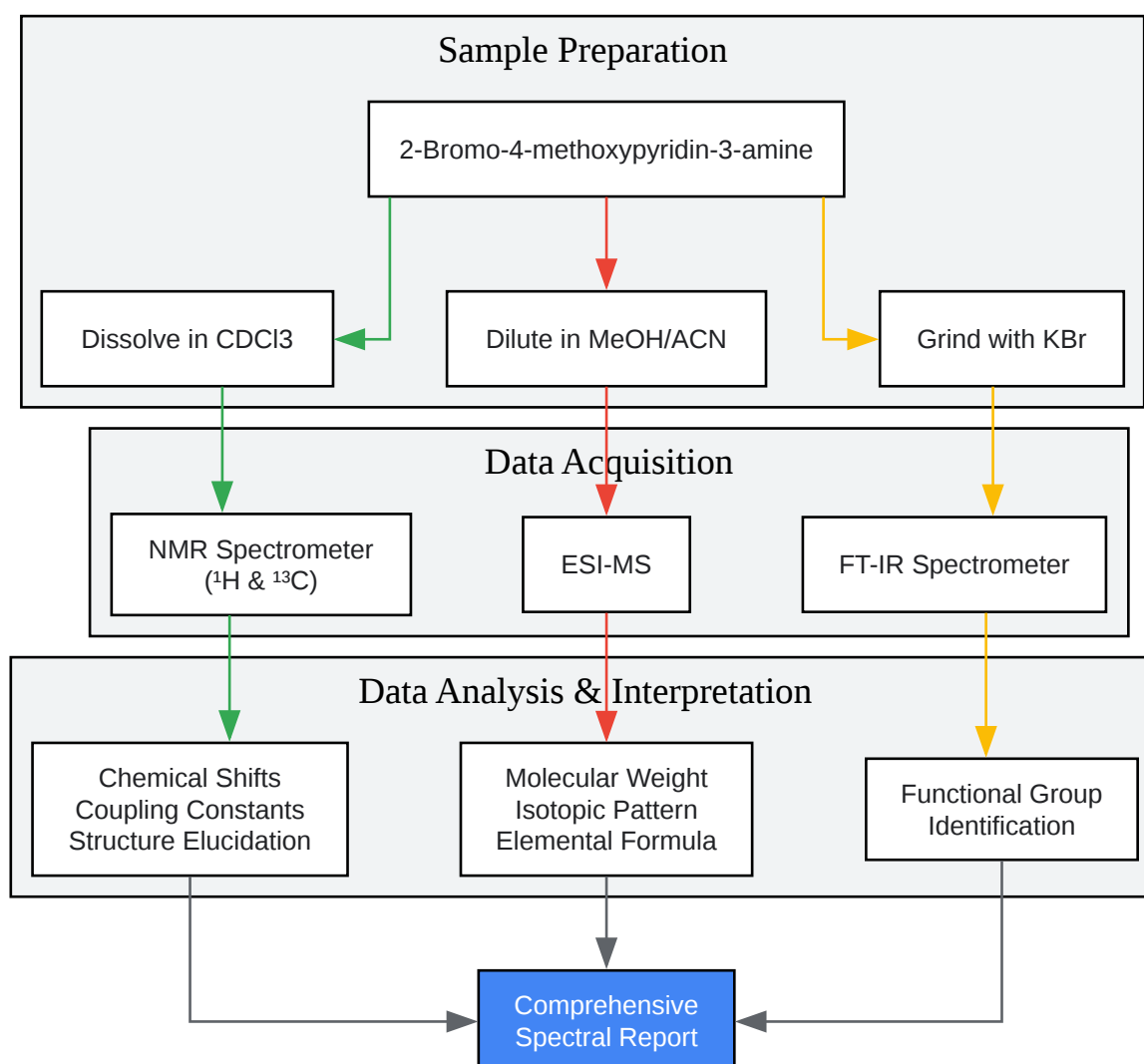
Procedure:

- Sample Preparation (KBr Pellet):
  - Thoroughly dry a small amount of KBr in an oven to remove any moisture.
  - In an agate mortar, grind a small amount of the sample (~1-2 mg) with approximately 100-200 mg of dry KBr. The mixture should be ground to a fine, homogeneous powder.
  - Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.
- IR Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands in the spectrum to identify the characteristic vibrations of the functional groups in the molecule.

## Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **2-Bromo-4-methoxypyridin-3-amine**.



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Caption: Workflow for the spectral characterization of **2-Bromo-4-methoxypyridin-3-amine**.

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